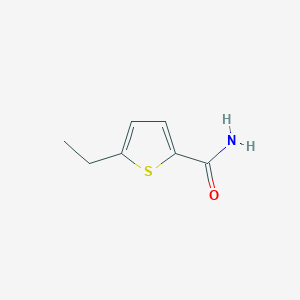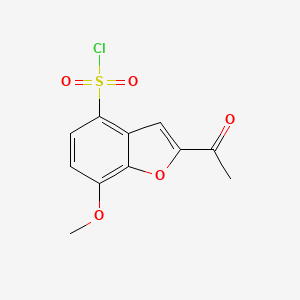![molecular formula C19H23BrN4O4 B8475010 tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate](/img/structure/B8475010.png)
tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate
Descripción general
Descripción
tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate is a complex organic compound that features a variety of functional groups, including a tert-butyl ester, a brominated pyridine, and an azetidine ring
Métodos De Preparación
The synthesis of tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the pyridine derivative:
Azetidine ring formation: The azetidine ring is formed through cyclization reactions, often involving the use of strong bases or acids.
Coupling reactions: The final step involves coupling the pyridine derivative with the azetidine ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Análisis De Reacciones Químicas
tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and other bioactive compounds.
Biological Studies: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparación Con Compuestos Similares
tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl ester and is used in the synthesis of biologically active natural products.
tert-Butyl (4-Bromophenyl)carbamate: This compound contains a brominated aromatic ring and is used as a building block in organic synthesis.
Propiedades
Fórmula molecular |
C19H23BrN4O4 |
|---|---|
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
tert-butyl 3-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C19H23BrN4O4/c1-19(2,3)28-18(26)24-10-14(11-24)27-13-5-6-16(21-8-13)22-15-7-12(20)9-23(4)17(15)25/h5-9,14H,10-11H2,1-4H3,(H,21,22) |
Clave InChI |
UTJNDRVWFDBDKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)OC2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-pyridin-3-yl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8474937.png)
![4-Pyrimidinebutanoic acid,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-,ethyl ester](/img/structure/B8474943.png)


![ethyl 5-fluoro-1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B8474950.png)
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methylprop-2-enamide](/img/structure/B8474955.png)

![1-{[4-(Benzyloxy)phenyl]methyl}-1H-imidazole](/img/structure/B8474968.png)




![2-[3-(Methylsulfanyl)phenoxy]-5-fluoronicotinic acid](/img/structure/B8475009.png)

